Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, namely ethyl nitroacetate, nitroacetone, nitroacetophenone, and nitroacetonitrile . This affords a series of geminally activated nitro dienes .Scientific Research Applications
Synthesis and Reactivity
Compounds containing furan and thiophene rings are synthesized through various chemical reactions and have been studied for their unique reactivity. For instance, the preparation of 2- and 4-(2-alkylcarbamoyl-1-methylvinyl)-7-alkyloxybenzo[b]furans demonstrates potent antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors, highlighting the pharmacological potential of these compounds (Ando et al., 2004). Similarly, the bromination of methyl furan-2-carboxylate and furan-2-carbaldehyde in the presence of aluminium chloride outlines a route to furan derivatives with varied substituents, showcasing the versatility of these compounds in synthetic chemistry (Chadwick et al., 1973).
Biological Activities
Furan and thiophene derivatives exhibit significant biological activities. For example, two new benzofurans isolated from Gastrodia elata showed potent inhibitory activity against DNA topoisomerases I and II, indicating potential therapeutic applications in cancer treatment (Lee et al., 2007). This demonstrates the potential of furan and thiophene derivatives in developing new pharmaceuticals.
Material Science Applications
In material science, the introduction of furan and thiophene derivatives into polymers and other materials has been explored to enhance their properties. For example, the electrochemical and electrochromic properties of polymers were significantly affected by the introduction of different acceptor groups, including thiophene derivatives, which led to materials with promising applications in electronic devices (Hu et al., 2013).
Chemical Properties and Reactions
The unique chemical properties of furan and thiophene derivatives enable a wide range of reactions and applications. The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones showcases the potential of these compounds in synthesizing highly functionalized polyheterocyclic structures, which could have applications in organic synthesis and drug development (Zhang et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, is known for its exceptionally mild and functional group tolerant reaction conditions .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Action Environment
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, is known for its use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23,15-4-2-10-25-15)16-5-3-11-26-16/h2-11,23H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFROSBRJHVGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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